2-Amino-1-[2-(methylthio)phenyl]ethanone
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Overview
Description
2-Amino-1-[2-(methylthio)phenyl]ethanone is an organic compound with a molecular formula of C9H11NOS This compound features an amino group attached to an ethanone moiety, which is further substituted with a 2-(methylthio)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[2-(methylthio)phenyl]ethanone typically involves the reaction of 2-(methylthio)benzaldehyde with an appropriate amine under controlled conditions. One common method involves the use of a reductive amination process, where the aldehyde group is first converted to an imine, followed by reduction to yield the desired ethanone derivative. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reductive amination techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[2-(methylthio)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-[2-(methylthio)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-[2-(methylthio)phenyl]ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Aminoacetophenone: Similar structure but lacks the methylthio group.
2-Amino-1-phenylethanone: Similar structure but lacks the methylthio group.
2-(Methylthio)acetophenone: Similar structure but lacks the amino group.
Uniqueness
2-Amino-1-[2-(methylthio)phenyl]ethanone is unique due to the presence of both the amino and methylthio groups, which confer distinct chemical and biological properties
Properties
CAS No. |
785032-27-1 |
---|---|
Molecular Formula |
C9H11NOS |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
2-amino-1-(2-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H11NOS/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6,10H2,1H3 |
InChI Key |
HLZMNSDTYMWPLY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)CN |
Origin of Product |
United States |
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